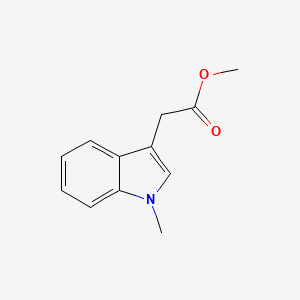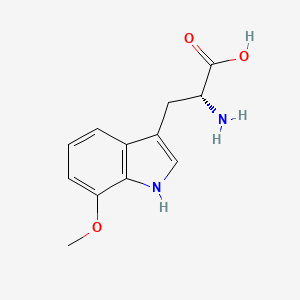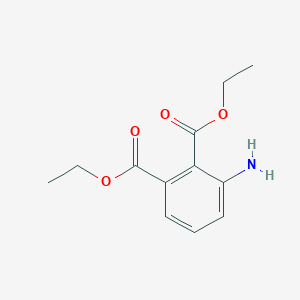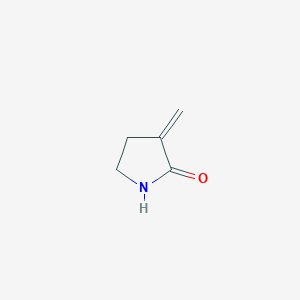
3-Méthylène-2-pyrrolidinone
Vue d'ensemble
Description
3-Methylene-2-pyrrolidinone, also known as 1-methyl-3-methylene-2-pyrrolidinone or 1-methyl-3-methylene-pyrrolidin-2-one, is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.1 .
Synthesis Analysis
Pyrrolidines, including 3-Methylene-2-pyrrolidinone, can be synthesized from various precursors through different methods . For instance, a Cp*Ir complex-catalyzed N-heterocyclization of primary amines with diols can yield a variety of five-, six-, and seven-membered cyclic amines . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to provide various pyrrolidines .
Molecular Structure Analysis
The molecular structure of 3-Methylene-2-pyrrolidinone consists of a five-membered ring containing a nitrogen atom . It contains a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 secondary amide .
Chemical Reactions Analysis
Pyrrolidines, including 3-Methylene-2-pyrrolidinone, can undergo various chemical reactions. For instance, a P(NMe2)3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones can provide functionalized pyrrolidines .
Applications De Recherche Scientifique
Applications industrielles
Les polymères à base de 3-méthylène-2-pyrrolidinone (3M2P) ont été étudiés pour une utilisation dans diverses applications industrielles . Par exemple, ils ont été étudiés en tant qu'inhibiteurs cinétiques d'hydrates . Ces substances sont utilisées dans l'industrie pétrolière pour empêcher la formation d'hydrates gazeux, qui peuvent provoquer des blocages dans les pipelines .
Applications biomédicales
Les polymères 3M2P ont également été explorés pour des applications biomédicales . Une de ces applications est la bioencapsulation d'exosomes . Les exosomes sont de petites vésicules qui transportent diverses biomolécules et ont des applications potentielles dans l'administration de médicaments et la thérapeutique .
Science des polymères
L'étude des polymères 3M2P contribue au domaine de la science des polymères . Les chercheurs ont étudié des méthodes pour augmenter l'hydrophobicité de ces polymères, telles que l'expansion de la taille du cycle, la copolymérisation avec un comonomère hydrophobe et la N-alkylation de 3M2P .
Études de transition de phase
Les températures de transition de phase des polymères 3M2P ont été étudiées . Comprendre ces températures est important pour les applications qui nécessitent des matériaux sensibles à la température .
Recherche sur l'auto-assemblage
Les polymères 3M2P ont été utilisés pour étudier l'auto-assemblage déclenché thermiquement . Cette recherche pourrait conduire au développement de nouveaux matériaux aux propriétés uniques .
Matériau de bioencapsulation
Le copolymère en bloc de 3M2P est un candidat prometteur pour une étude plus approfondie en tant que matériau général de bioencapsulation . Cela pourrait avoir des applications étendues dans des domaines tels que l'administration de médicaments et la thérapie cellulaire .
Mécanisme D'action
Target of Action
3-Methylene-2-pyrrolidinone is a derivative of pyrrolidinone, a five-membered nitrogen-containing heterocyclic compound . Pyrrolidinone and its derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It is known that pyrrolidinone derivatives can interact with various biological targets due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization . They can contribute to the stereochemistry of the molecule and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidinone derivatives have been shown to affect a wide range of biochemical pathways due to their diverse biological activities . For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
It is known that pyrrolidinone derivatives can exert a wide range of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological activity of pyrrolidinone derivatives can be influenced by steric factors .
Safety and Hazards
Orientations Futures
Pyrrolidine compounds, including 3-Methylene-2-pyrrolidinone, have been recognized for their promising biological effects and are considered versatile lead compounds for designing powerful bioactive agents . They can be used for the future development of novel compounds active against different infections and diseases .
Analyse Biochimique
Biochemical Properties
It is known that pyrrolidinone derivatives, such as 3-Methylene-2-pyrrolidinone, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and properties of 3-Methylene-2-pyrrolidinone, including its stereochemistry .
Cellular Effects
Related compounds, such as N-methyl-2-pyrrolidone, have been shown to cause changes in body weight, liver weight, neurotoxicity, and thymus atrophy in experimental animals . It is possible that 3-Methylene-2-pyrrolidinone could have similar effects on cells and cellular processes.
Molecular Mechanism
It has been suggested that the reactions of pyrrolidinone derivatives occur via an asynchronous one-step mechanism, with the chemoselective addition of the C, N-diarylnitrones, and nitrile oxide derivatives across the olefinic bond of 5,5-dimethyl-3-methylene-2-pyrrolidinone being the most preferred kinetically and thermodynamically .
Temporal Effects in Laboratory Settings
It is known that related compounds, such as N-methyl-2-pyrrolidone, are mostly metabolized to water-soluble compounds and excreted in the urine within 24 hours in laboratory animals .
Dosage Effects in Animal Models
It is known that related compounds, such as N-methyl-2-pyrrolidone, have low toxicity following exposure to high levels over short time by inhalation, dermal exposure, and ingestion .
Metabolic Pathways
It is known that related compounds, such as N-methyl-2-pyrrolidone, are distributed throughout the body once absorbed, and are mostly metabolized to water-soluble compounds and excreted in the urine within 24 hours .
Transport and Distribution
It is known that related compounds, such as N-methyl-2-pyrrolidone, are distributed throughout the body once absorbed .
Subcellular Localization
It is known that related compounds, such as N-methyl-2-pyrrolidone, are distributed throughout the body once absorbed .
Propriétés
IUPAC Name |
3-methylidenepyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-2-3-6-5(4)7/h1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFAOCZERLVSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447917 | |
| Record name | 2-Pyrrolidinone, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76220-95-6 | |
| Record name | 3-Methylene-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76220-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylidenepyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes for obtaining 3-Methylene-2-pyrrolidinones?
A: Several synthetic approaches have been explored for 3-Methylene-2-pyrrolidinones. One common method involves a three-step reaction sequence starting with readily available materials. [, ] Another approach utilizes the dehydration of 3-(hydroxymethyl)lactams using dicyclohexylcarbodiimide and cuprous iodide as a catalyst. [] A milder method involves the use of specific reagents to achieve the synthesis efficiently. []
Q2: How does the structure of 3-Methylene-2-pyrrolidinones influence their reactivity and potential biological activity?
A: The presence of the α-methylene-γ-lactam moiety significantly influences the reactivity and potential biological activity of these compounds. Studies indicate that the reactivity of the α-methylene-γ-lactam towards thiols, like glutathione, is influenced by the substituent on the nitrogen atom and the stereochemistry of the molecule. [] Specifically, trans-annulated derivatives demonstrated higher reactivity compared to their cis counterparts, possibly due to differences in ring strain release upon reaction. [] This difference in reactivity could influence their interaction with biological targets and potentially explain differences in observed activity.
Q3: What computational studies have been conducted on 3-Methylene-2-pyrrolidinones?
A: Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of 3-Methylene-2-pyrrolidinones. [, ] These calculations provided insights into the transition states involved in reactions with nucleophiles, like thiols, and helped explain the observed differences in reactivity between different isomers. [] Further computational studies have also explored the chemo-, regio-, and stereoselectivities of these compounds in cycloaddition reactions with various reactants. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


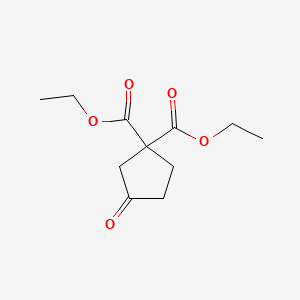
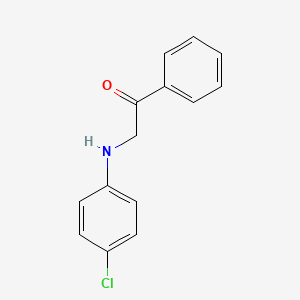
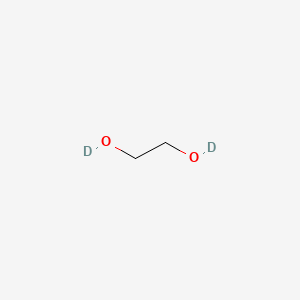
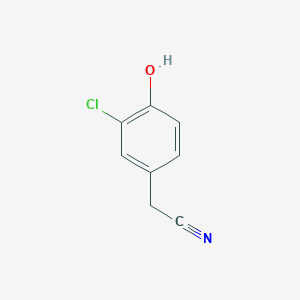
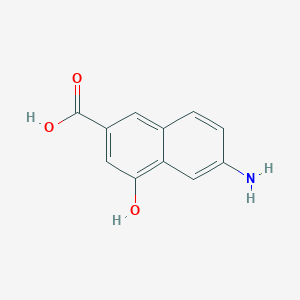
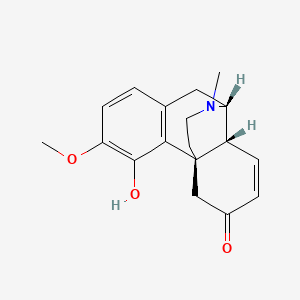
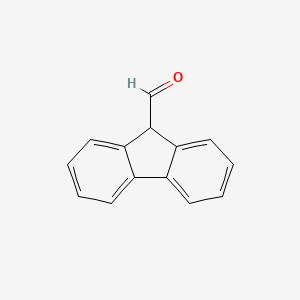
![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)
